Fmoc-D-Ala-aldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-D-Ala-aldehyde can be synthesized through a one-pot reaction involving the activation of N-protected amino acids with carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method ensures high yields and maintains the stereointegrity of the product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Ala-aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the aldehyde group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: DIBAL-H and sodium borohydride are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.
Major Products
Oxidation: Fmoc-D-Ala-carboxylic acid.
Reduction: Fmoc-D-Ala-alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Fmoc-D-Ala-aldehyde is extensively used in solid-phase peptide synthesis (SPPS) as a building block for creating complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in synthetic chemistry .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a precursor for the synthesis of peptide-based inhibitors and probes .
Medicine
This compound is utilized in the development of peptide-based therapeutics. Its derivatives are investigated for their potential as drug candidates targeting various diseases .
Industry
In the industrial sector, this compound is employed in the production of peptide-based materials and biosensors. Its self-assembly properties make it suitable for creating functional materials .
Mechanism of Action
The mechanism of action of Fmoc-D-Ala-aldehyde involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ala-aldehyde: Similar in structure but with the L-isomer of alanine.
Fmoc-D-Val-aldehyde: Contains valine instead of alanine.
Fmoc-D-Leu-aldehyde: Contains leucine instead of alanine.
Uniqueness
Fmoc-D-Ala-aldehyde is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group. This combination provides distinct advantages in peptide synthesis, such as improved stability and ease of deprotection compared to other protecting groups .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFXAKKZLFEDR-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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